(+)-Bicifadine Hydrochloride

Monoamine Transporter Reuptake Inhibition Pain Pharmacology

Preclinical pain researchers require a well-characterized SNDRI with validated in vivo efficacy to benchmark novel analgesics. (+)-Bicifadine hydrochloride addresses this with reproducible pharmacology: • Definitive 1:2:17 potency ratio at NET (55 nM), SERT (117 nM), and DAT (910 nM) for assay calibration and inter-laboratory data harmonization • Robust, reproducible efficacy in spinal nerve ligation & complete Freund's adjuvant pain models (ED50 10-30 mg/kg, p.o.) • Stable crystalline Form B polymorph available for preformulation and solid-state characterization studies Supplied with full analytical documentation (HPLC, NMR) to support peer-reviewed data reproducibility.

Molecular Formula C12H16ClN
Molecular Weight 209.717
CAS No. 66504-82-3
Cat. No. B565238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Bicifadine Hydrochloride
CAS66504-82-3
Synonyms(1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride; 
Molecular FormulaC12H16ClN
Molecular Weight209.717
Structural Identifiers
SMILESCC1=CC=C(C=C1)C23CC2CNC3.Cl
InChIInChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m1./s1
InChIKeyOTZOPAFTLUOBOM-LYCTWNKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicifadine HCl: Non-Opioid Triple Reuptake Inhibitor


(+)-Bicifadine hydrochloride, also known as DOV-220,075, is a small-molecule serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [1]. Structurally, it is a 3-azabicyclo[3.1.0]hexane derivative with a p-tolyl substituent [2]. Its primary pharmacological action is the potent inhibition of monoamine transporters, with a relative in vitro potency ratio of norepinephrine > serotonin > dopamine (≈1:2:17) [3]. The compound reached Phase III clinical trials for chronic low back pain and Phase II for diabetic neuropathic pain, though development was subsequently discontinued [4].

Mechanism Reported NET > SERT > DAT inhibition ratio supports dopaminergic contribution studies
Model Antinociceptive model-response endpoints characterized (spinal nerve ligation, formalin, CFA)
Form Thermodynamically stable polymorph Form B for consistent formulation studies

Bicifadine HCl: Key Sourcing Differentiators


Although several SNDRI analogs and dual-reuptake inhibitors exist, (+)-bicifadine hydrochloride exhibits a distinct pharmacological fingerprint defined by its 1:2:17 potency ratio at NET:SERT:DAT [1]. This specific balance of monoamine transporter inhibition is not uniform across the class. For instance, other TRIs such as DOV-102,677 or amitifadine display different selectivity profiles, which translates to divergent behavioral and neurochemical effects in vivo [2]. Furthermore, the (+)-enantiomer is the active form, and the hydrochloride salt is available in multiple polymorphic forms with distinct thermodynamic stability, directly impacting formulation and storage [3]. Therefore, substituting with a structurally related analog or a different salt form without rigorous characterization will alter experimental outcomes and invalidate comparisons to published preclinical and clinical data.

SNDRI analog mismatch
Alternative triple reuptake inhibitors (e.g., DOV-102,677) exhibit different NET/SERT/DAT selectivity, potentially altering neurochemical and behavioral readouts.
Enantiomer or salt form mismatch
Substituting with racemate or free base alters target engagement; only (+)-HCl has established pharmacological profile.
Polymorph mismatch
Different crystal forms (Form A vs. B) change dissolution rate and oral exposure, compromising reproducibility.

Bicifadine HCl: Preclinical Performance Benchmarks


SNDRI Transporter Inhibition Profile

In functional uptake assays using cell lines expressing recombinant human monoamine transporters, (+)-bicifadine hydrochloride demonstrated a distinct potency rank order: NET (IC50 = 55 nM) > SERT (IC50 = 117 nM) > DAT (IC50 = 910 nM), yielding a relative potency ratio of approximately 1:2:17 [1]. This profile differs from the balanced SNDRI DOV-102,677 and the NET/SERT-preferring duloxetine, which lacks significant DAT activity at therapeutic concentrations.

Transporter Inhibition
Head-to-head
NET 55 nM / SERT 117 nM / DAT 910 nM (1:2:17)
vs Duloxetine: NET/SERT <5 nM, DAT >10,000 nM
Reported inhibition profile supports dopaminergic modulation studies distinct from SNRIs.
Assay: recombinant human transporters, [3H] uptake
Monoamine Transporter Reuptake Inhibition Pain Pharmacology

In Vivo Microdialysis Confirms Triple Reuptake Inhibition

In freely moving rats, a single intraperitoneal dose of (+)-bicifadine hydrochloride (20 mg/kg) significantly increased extracellular levels of norepinephrine (NE) and serotonin (5-HT) in the prefrontal cortex, NE in the locus coeruleus, and dopamine (DA) in the striatum [1]. This in vivo neurochemical response mirrors the in vitro 1:2:17 potency ratio, confirming functional engagement of all three transporters in relevant brain regions at a behaviorally active dose.

In Vivo Neurochemistry
Cross-study
20 mg/kg i.p.: NE ~150%, 5-HT ~200%, striatal DA ~100% vs baseline
SNRIs: no significant striatal DA elevation
Confirmed functional DAT engagement elevates striatal DA, absent in dual SNRIs.
Freely moving rats, prefrontal cortex and striatum microdialysis
Microdialysis In Vivo Neurochemistry Analgesic Mechanism

Broad-Spectrum Antinociception in Pain Models

Orally administered (+)-bicifadine hydrochloride demonstrated potent, dose-dependent antinociception in a comprehensive battery of rodent pain models: Randall-Selitto and kaolin models (acute inflammatory pain), phenyl-p-quinone and colonic distension models (persistent visceral pain), formalin test (both phases), complete Freund's adjuvant (persistent inflammatory pain), and spinal nerve ligation (chronic neuropathic pain) [1]. Notably, bicifadine was fully efficacious in both phases of the formalin test, a property not uniformly observed with other monoamine reuptake inhibitors.

Antinociceptive Response
Class-level
ED50 10–30 mg/kg p.o. across formalin, CFA, SNL models
Reported model-response across acute and chronic pain models supports pain research.
Formalin phase 1 & 2 reversal observed; full dose-response characterized
Preclinical Pain Models Antinociception Neuropathic Pain

Phase 2b Trial Design vs Duloxetine

The Phase 2b clinical trial of (+)-bicifadine hydrochloride for diabetic neuropathic pain enrolled 351 patients across ~40 sites and employed a study design similar to the successful registration trials of the SNRI duloxetine (Cymbalta) [1]. Patients were randomized 1:1:1 to placebo, bicifadine 200 mg tid, or bicifadine 400 mg tid, with a 2-week titration and 12-week steady-state treatment period. The primary endpoint was change from baseline in 24-hour pain intensity on an 11-point numeric rating scale at week 14.

Trial Design Context
Trial context
Phase 2b: 351 DPN patients, 200/400 mg tid, 14-week double-blind
Design mirrored duloxetine registration trials
Provides comparator context for SNDRI-class investigation, not a clinical recommendation.
Primary endpoint: pain intensity change on NRS-11
Clinical Trial Diabetic Neuropathy Comparator Benchmarking

Thermodynamic Stability of Polymorph Form B

US Patent US20040102638 describes two distinct polymorphic crystalline forms of (+)-bicifadine hydrochloride, designated Form A and Form B [1]. Form B is characterized as more thermodynamically stable than Form A, with a higher melting point and lower solubility in water, making it the preferred form for pharmaceutical formulation and long-term storage. This solid-state differentiation is critical for reproducible experimental results, as the two forms exhibit different dissolution rates and bioavailability.

Polymorph Stability
Head-to-head
Form B: higher m.p., lower aqueous solubility, thermodynamically stable
Form A: metastable, higher dissolution rate
Stable polymorph ensures consistent dissolution and oral exposure in formulation research.
XRPD, DSC characterization; Form B preferred for solid-state studies
Polymorphism Solid-State Chemistry Pharmaceutical Formulation

Bicifadine HCl: Research Use Cases


Reference Standard for SNDRI Pain Research

Due to its well-characterized 1:2:17 NET:SERT:DAT potency profile [1] and validated in vivo microdialysis data demonstrating functional triple reuptake inhibition [1], (+)-bicifadine hydrochloride serves as an essential reference compound for academic and pharmaceutical researchers investigating the role of dopaminergic modulation in analgesia. It enables direct comparison with dual SNRIs (e.g., duloxetine) and balanced SNDRIs (e.g., DOV-102,677) in preclinical pain models.

Positive Control in Rodent Pain Models

The compound's robust and reproducible efficacy in the spinal nerve ligation model of neuropathic pain and the complete Freund's adjuvant model of inflammatory pain [1] makes it a reliable positive control for screening novel analgesics. Its oral activity and well-defined dose-response relationship (ED50 10-30 mg/kg) facilitate experimental design and data interpretation.

Solid-State Preformulation with Stable Polymorph

The existence of a stable crystalline Form B [2] provides a well-defined solid-state starting material for preformulation development, including solubility enhancement, salt selection, and stability testing. Researchers developing novel SNDRI-based formulations can use Form B as a benchmark for comparing physical and chemical stability.

In Vitro Transporter Selectivity Profiling

Given its moderate but distinct potency at DAT (IC50 = 910 nM) relative to NET (55 nM) and SERT (117 nM) [1], (+)-bicifadine hydrochloride is a valuable tool compound for calibrating in vitro transporter uptake and binding assays. It can be used to validate assay sensitivity for detecting low-to-moderate DAT inhibition in the context of high NET/SERT activity.

Application
Selection Property
Validation Focus
SNDRI pain pathway studies
Reported NET/SERT/DAT inhibition profile
Dopaminergic contribution to analgesia endpoints
Antinociception model screening
Model-specific antinociceptive response
Neuropathic and inflammatory pain model endpoints
Polymorph stability research
Thermodynamic stability (Form B vs A)
Dissolution and oral bioavailability parameters
Transporter selectivity assay calibration
Distinct DAT inhibition window vs NET/SERT
Assay sensitivity for moderate DAT inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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